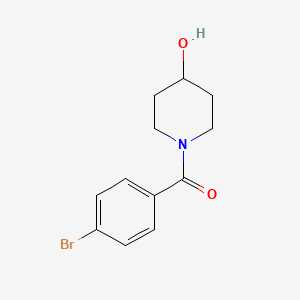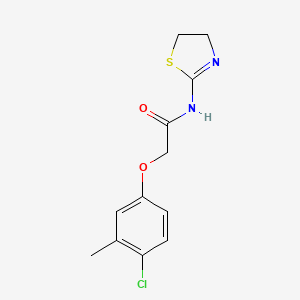
(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that is commonly referred to as BRL-15572. It is a small molecule antagonist of the dopamine D3 receptor that has been used in scientific research to study the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
BRL-15572 acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, which can have downstream effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRL-15572 are primarily related to its effects on the dopamine D3 receptor. By blocking this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters in the brain, which can have downstream effects on behavior and physiology. For example, studies have shown that D3 receptor antagonists like BRL-15572 can reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRL-15572 in scientific research is that it is a well-characterized and selective antagonist of the dopamine D3 receptor, which allows researchers to specifically target this receptor in their experiments. However, one limitation of using BRL-15572 is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving BRL-15572 and the dopamine D3 receptor. For example, researchers may investigate the potential therapeutic benefits of D3 receptor antagonists in the treatment of addiction and other psychiatric disorders. Additionally, researchers may explore the role of the D3 receptor in other physiological processes, such as metabolism and immune function.
Méthodes De Synthèse
The synthesis of BRL-15572 involves several steps, including the reaction of 4-bromobenzaldehyde with piperidine to form 4-bromophenylpiperidine, which is then reacted with 4-hydroxyacetophenone to produce the final product.
Applications De Recherche Scientifique
BRL-15572 has been used in several scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been used to study the effects of D3 receptor antagonism on drug-seeking behavior, as well as the potential therapeutic benefits of D3 receptor antagonists in the treatment of addiction.
Propriétés
IUPAC Name |
(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHHFCWEBEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
![N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)
![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
![(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)



![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)

![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)
![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)


![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)